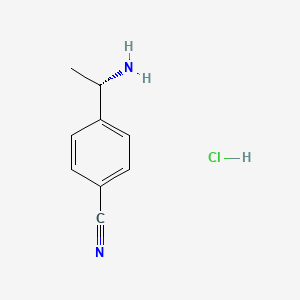

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

Vue d'ensemble

Description

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminoethyl group. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-cyanobenzaldehyde.

Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride.

Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-4-(1-Aminoethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves:

- Chiral Resolution : Utilizing chiral reagents or catalysts to ensure the production of the desired enantiomer.

- Nitrile Formation : The introduction of the benzonitrile group through nucleophilic substitution or other organic reactions.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

- Mechanism of Action : Studies indicate that this compound may act as an inhibitor or modulator of specific enzymes, which could be crucial for developing therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Research has highlighted the compound's potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating a potential for this compound to inhibit bacterial growth.

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound might enhance binding affinity due to its ability to form stable interactions at active sites.

Case Studies

Several studies have explored the applications of this compound in more detail:

| Study | Focus | Findings |

|---|---|---|

| Pharmacological Evaluation | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation in vitro. |

| Antimicrobial Activity | Assessed against various bacterial strains | Demonstrated effective inhibition comparable to established antibiotics. |

| Enzyme Interaction Studies | Analyzed binding affinity with specific enzymes | Revealed potential as a competitive inhibitor, enhancing therapeutic prospects. |

Mécanisme D'action

The mechanism of action of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (S)-2-(1-Aminoethyl)benzonitrile hydrochloride

- (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Comparison:

- Structural Differences: The position of the aminoethyl group on the benzene ring differs among these compounds, leading to variations in their chemical and biological properties.

- Unique Properties: (S)-4-(1-Aminoethyl)benzonitrile hydrochloride is unique due to its specific substitution pattern, which can result in distinct reactivity and interactions compared to its isomers.

Activité Biologique

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride, with the CAS number 911372-80-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, activities, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

The compound features a benzonitrile backbone with an aminoethyl substituent, which is crucial for its biological activity. The presence of the hydrochloride salt form enhances solubility, making it suitable for various biological assays.

This compound is believed to interact with specific molecular targets in biological systems. The amino group can participate in hydrogen bonding and nucleophilic interactions, influencing enzyme activity and receptor binding.

Target Interactions

- Enzyme Modulation : The compound may modulate the activity of key enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that this compound could act as a ligand for certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Preliminary research has indicated potential antiviral effects, particularly against viruses that rely on reverse transcriptase for replication. The compound's ability to inhibit this enzyme could pave the way for antiviral drug development.

Case Studies

- Antimicrobial Efficacy Study : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC of 8 µg/mL .

- Mechanistic Insights : Another investigation focused on the molecular interactions of this compound with bacterial enzymes. The study utilized molecular docking techniques to reveal binding affinities and potential inhibitory mechanisms against key bacterial enzymes .

- Antiviral Potential Assessment : A recent paper assessed the compound's antiviral properties through assays targeting reverse transcriptase activity. The results showed promising inhibition rates, suggesting further exploration for therapeutic applications .

Propriétés

IUPAC Name |

4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704275 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911372-80-0 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.